Dimethyl acetamidomalonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157352. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-acetamidopropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO5/c1-4(9)8-5(6(10)12-2)7(11)13-3/h5H,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQXZPUFDGYORW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50303210 | |
| Record name | dimethyl acetamidomalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60187-67-9 | |
| Record name | 60187-67-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157352 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dimethyl acetamidomalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
General Approaches to Malonic Ester Synthesis
The reactivity of malonic esters is centered on the acidity of the α-hydrogens located on the carbon between the two carbonyl groups. libretexts.orgwikipedia.org This acidity allows for easy deprotonation by a suitable base to form a resonance-stabilized enolate. libretexts.orgmasterorganicchemistry.com This enolate is a key nucleophilic intermediate in various synthetic transformations. organicchemistrytutor.com
A primary method for functionalizing malonic esters is through the alkylation of their corresponding enolates. libretexts.orgorganicchemistrytutor.com This process, a cornerstone of the malonic ester synthesis, allows for the creation of α-alkylated and α-dialkylated carboxylic acids following hydrolysis and decarboxylation. libretexts.orgwikipedia.org
The general mechanism involves four main steps: libretexts.org
Enolate Formation: A malonic ester, such as diethyl malonate, is treated with a base to abstract an acidic α-hydrogen. libretexts.orgorganicchemistrytutor.com Sodium ethoxide is a commonly used base for diethyl malonate to prevent transesterification. wikipedia.org The resulting enolate is stabilized by resonance, with the negative charge delocalized over the two carbonyl groups. jove.com
Nucleophilic Alkylation: The enolate anion acts as a nucleophile and attacks an alkyl halide in a classic SN2 reaction. libretexts.orgorganicchemistrytutor.com This step forms a new carbon-carbon bond, yielding an alkylmalonic ester. jove.com The choice of alkylating agent is typically restricted to primary or secondary halides to avoid competing elimination reactions. libretexts.org
Ester Hydrolysis: The resulting dialkyl malonate can be hydrolyzed, typically using aqueous acid or base, to convert the two ester groups into carboxylic acids, forming a malonic acid derivative. masterorganicchemistry.comjove.com
Decarboxylation: Upon heating, the substituted malonic acid readily undergoes decarboxylation, losing a molecule of carbon dioxide to yield a substituted acetic acid. wikipedia.orgjove.com
If a second alkyl group is desired, the deprotonation and alkylation steps can be repeated before hydrolysis. libretexts.orgwikipedia.org
Table 1: Examples of Malonic Ester Alkylation
| Starting Ester | Base | Alkylating Agent | Product after Alkylation, Hydrolysis & Decarboxylation |
|---|---|---|---|
| Diethyl Malonate | Sodium Ethoxide | Benzyl (B1604629) Chloride | Phenylalanine (rac-Phe) wikipedia.org |
| Diethyl Malonate | Sodium Ethoxide | Butyl Bromide | Hexanoic Acid |
This table presents illustrative examples of the malonic ester synthesis.
The stabilized enolate derived from a malonic ester can also act as a nucleophile in a conjugate addition reaction with α,β-unsaturated carbonyl compounds. This specific type of reaction is known as the Michael addition. uomustansiriyah.edu.iquomustansiriyah.edu.iq The reaction creates a new carbon-carbon bond at the β-carbon of the unsaturated system. uomustansiriyah.edu.iq
The process is initiated by a base, which deprotonates the malonic ester to generate the nucleophilic carbanion. uomustansiriyah.edu.iq This carbanion then attacks the electrophilic β-carbon of the conjugated system. uomustansiriyah.edu.iquomustansiriyah.edu.iq The resulting enolate is then protonated to yield the final addition product. The compounds from which the carbanion is formed are typically quite acidic, ensuring a sufficient concentration of the anion for the reaction to proceed. uomustansiriyah.edu.iquomustansiriyah.edu.iq
Preparation of Dimethyl Acetamidomalonate
While the principles of malonic ester synthesis are general, the preparation of this compound, and more commonly its diethyl analog, often follows a specific pathway involving the reduction of an oxime precursor.
The synthesis of the diethyl ester, Diethyl Acetamidomalonate, was first reported in 1931 by V. Cherchez. orgsyn.org The initial preparation involved an attempted C-alkylation of diethyl aminomalonate using acetyl chloride, which unexpectedly resulted in a quantitative yield of the N-acetylated product, diethyl acetamidomalonate. orgsyn.org However, this method proved impractical due to the instability and low-yield synthesis of the starting material, diethyl aminomalonate. orgsyn.org Later, more efficient methods were developed, significantly improving the accessibility of this compound. orgsyn.org
A more practical and widely adopted synthesis involves the nitrosation of a malonate ester, followed by the reduction of the resulting isonitroso group and subsequent acetylation. wikipedia.org This sequence provides a reliable route to N-acyl aminomalonates.
The first step is the reaction of a malonate ester, such as diethyl malonate, with sodium nitrite (B80452) in acetic acid to form diethyl isonitrosomalonate. wikipedia.orgwikipedia.org This intermediate is then reduced to the corresponding amine.
One effective method for the reduction of the isonitroso derivative is catalytic hydrogenation. orgsyn.org Snyder and Smith developed a procedure where diethyl isonitrosomalonate is reduced in ethanol (B145695) over a palladium-on-charcoal catalyst. orgsyn.org The resulting diethyl aminomalonate is unstable and is typically not isolated. orgsyn.org Instead, it is acetylated in situ directly after filtering off the catalyst. orgsyn.org
Another procedure involves the hydrogenation of a mixture of diethyl hydroxyiminomalonate and diethyl acetoxyiminomalonate in ethyl acetate (B1210297) using a palladium on activated charcoal catalyst at 20 bar of hydrogen pressure. chemicalbook.com After the reaction, the resulting diethyl aminomalonate is converted to its hydrochloride salt. chemicalbook.com
Table 2: Conditions for Reductive Acetylation of Diethyl Isonitrosomalonate
| Reduction Method | Catalyst/Reagent | Solvent | Acetylating Agent | Reported Yield | Reference |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | Palladium on Charcoal | Ethanol | Acetic Anhydride (B1165640) | 40% | orgsyn.org |
| Catalytic Hydrogenation | 5% Palladium on Charcoal | Toluene | Acetic Anhydride | 74.8% | google.com |
This table summarizes different reported methods for the synthesis of Diethyl Acetamidomalonate from its isonitroso precursor.
Reduction of Isonitrosomalonate Derivatives
Zinc Dust Reduction
The reduction of an oximino or isonitroso intermediate using zinc dust is a foundational and frequently cited method for synthesizing acetamidomalonate esters. In this procedure, the precursor, typically dimethyl isonitrosomalonate, is reduced in a mixture of glacial acetic acid and acetic anhydride. orgsyn.orgwikipedia.org The zinc dust acts as the reducing agent, converting the oxime group into an amine, which is immediately acetylated in situ by the acetic anhydride present in the reaction medium.
The reaction is exothermic, and the temperature is carefully controlled, generally maintained between 40 and 50°C, through the portion-wise addition of the zinc dust. orgsyn.org After the addition is complete, the mixture is typically stirred for a short period to ensure the reaction goes to completion before the product is isolated. orgsyn.org The workup involves filtering the reaction mixture to remove zinc salts and unreacted zinc, followed by evaporation of the solvent and purification of the crude product, often by recrystallization from water. orgsyn.org This method is well-documented for the diethyl analogue, diethyl acetamidomalonate, with yields reported in the range of 77-85%. orgsyn.orggoogle.com A patent for a similar process also utilizing zinc powder for the reductive acylation step reports a yield of 95.4%. google.com
Table 1: Zinc Dust Reduction for Acetamidomalonate Synthesis
| Parameter | Condition/Reagent | Source |
|---|---|---|
| Starting Material | Diethyl Isonitrosomalonate | orgsyn.orgwikipedia.org |
| Reducing Agent | Zinc Dust | orgsyn.orgwikipedia.orggoogle.com |
| Solvent/Acylating Agent | Glacial Acetic Acid / Acetic Anhydride | orgsyn.orgwikipedia.org |
| Temperature | 40–60°C | orgsyn.orggoogle.com |
| Reported Yield (Diethyl Ester) | 77–85% | orgsyn.orggoogle.com |
Raney Nickel Modification
As an alternative to zinc dust, catalytic hydrogenation using Raney nickel is a recognized modification for the reduction of the isonitrosomalonate intermediate. orgsyn.org Raney nickel is a versatile heterogeneous catalyst widely used for the hydrogenation of various functional groups, including oximes, nitriles, and nitro compounds. scribd.com
In this modification, the reduction of the isonitroso ester to the corresponding amino ester is performed under a hydrogen atmosphere in the presence of a Raney nickel catalyst. orgsyn.org The resulting aminomalonate is then acetylated in a subsequent step. This catalytic route is also mentioned in patent literature as an alternative to metal powder reduction. google.com The use of Raney nickel can sometimes offer advantages in terms of milder reaction conditions and easier product workup, as the catalyst can be removed by simple filtration. scribd.com
Phase Transfer Catalysis in Nitrosation
The synthesis of this compound typically begins with the nitrosation of a malonate ester. To improve this initial step, phase transfer catalysis (PTC) has been employed. This technique is particularly useful when reacting water-soluble reagents, like sodium nitrite, with organic-soluble substrates, such as diethyl malonate, in a two-phase system. google.com
In this approach, a phase-transfer catalyst, for instance, tetrabutylammonium (B224687) bromide (TBAB), is added to the reaction mixture. The catalyst facilitates the transfer of the nitrite anion from the aqueous phase to the organic phase, where it can react with the malonate ester to form the isonitroso intermediate. google.com While this can lead to stable and efficient reactions, some procedures aim to avoid PTCs to prevent the formation of foams during filtration and wastewater treatment. google.com
Direct Acetylation of Aminomalonate Esters
The first reported synthesis of diethyl acetamidomalonate involved the direct acetylation of diethyl aminomalonate using acetyl chloride, which provided a quantitative yield. orgsyn.org However, this method is not considered practical for large-scale preparations because the free aminomalonate esters are generally unstable and are often produced in low yields. orgsyn.org
The instability of the free amine can be overcome by using its more stable salt form. Dimethyl aminomalonate hydrochloride is a commercially available and stable crystalline solid. sigmaaldrich.comnih.gov This salt can serve as a practical starting material for direct acetylation. The reaction would typically involve treating the hydrochloride salt with a base to liberate the free amine, which is then immediately reacted with an acetylating agent like acetic anhydride to form the final product, this compound. The synthesis of diethyl aminomalonate hydrochloride via catalytic reduction of diethyl isonitrosomalonate has been reported with yields of 78-82%. orgsyn.org
Optimized and High-Yield Procedures
Significant efforts have been made to optimize the synthesis of acetamidomalonate esters, leading to procedures with improved yields and efficiency. One of the highest reported yields for the diethyl ester, 98%, was achieved by converting a pre-formed diethyl oximinomalonate-sodium acetate complex. orgsyn.org
Another high-yield approach involves catalytic hydrogenation of the isonitroso intermediate, which can produce diethyl acetamidomalonate with a yield of 86% and a purity greater than 99.8%. chemicalbook.com Furthermore, a patented method utilizing a copper salt as a catalyst and air as the oxidant reports product yields exceeding 90%, with the added benefit of being more environmentally friendly as the only byproduct is water. google.com
Continuous Reduction and Acylation
To streamline the synthesis, a continuous process has been developed where the reduction and acylation steps are performed sequentially in the same reactor. google.com In this method, the isonitroso intermediate is first reduced to the aminomalonate through either metal reduction (e.g., zinc powder) or catalytic hydrogenation (e.g., Raney nickel, palladium on carbon). google.com Following the reduction, the acylating agent, acetic anhydride, is introduced to the same vessel to complete the acetylation. google.com
Solvent-Free Methods
While this compound is utilized as a reagent in various solvent-free reactions, such as indium-catalyzed additions to alkynes or microwave-assisted Michael additions, specific literature detailing the synthesis of the compound itself under solvent-free conditions is not prominent in the reviewed sources. cmu.eduresearchgate.netresearchgate.net The development of solvent-free synthetic routes is a key area of green chemistry, aiming to reduce environmental impact and improve process efficiency. Although such methods have been successfully applied to other chemical transformations, a well-established, solvent-free procedure for the industrial production of this compound has not been identified in the consulted literature.
Derivatization and Functionalization Reactions
The reactivity of the α-carbon of this compound is the cornerstone of its synthetic utility. The acidic nature of the protons on this carbon facilitates the formation of a stabilized enolate, which can act as a nucleophile in a range of reactions to introduce new carbon-carbon bonds.
C-Alkylation Reactions
C-alkylation of this compound is a fundamental strategy for the synthesis of α-amino acids. fiveable.meopenstax.org This process typically involves the deprotonation of the α-carbon to generate a carbanion, which then undergoes a nucleophilic substitution reaction with an electrophilic carbon source.
A classic and widely used method for the synthesis of α-amino acids involves the alkylation of this compound with alkyl halides. vaia.compressbooks.pub The reaction proceeds via an SN2 mechanism where the enolate ion, generated by a base such as sodium ethoxide, attacks the alkyl halide. fiveable.meucalgary.ca Subsequent hydrolysis of the ester and amide groups, followed by decarboxylation upon heating, yields the desired α-amino acid. ucalgary.capearson.com This method is highly versatile, allowing for the introduction of a wide variety of alkyl groups, thereby enabling the synthesis of numerous natural and unnatural amino acids. wikipedia.org For instance, the synthesis of phenylalanine can be achieved by using benzyl chloride as the alkylating agent. wikipedia.org
Table 1: Examples of Amino Acid Synthesis via Alkylation with Alkyl Halides
| Alkyl Halide | Resulting Amino Acid |
| Benzyl Chloride | Phenylalanine wikipedia.org |
| Ethyl Bromoacetate | Aspartic Acid openstax.org |
This table provides illustrative examples of the amino acids that can be synthesized from the reaction of this compound with specific alkyl halides.
The scope of C-alkylation can be expanded to include allylic substrates through the use of palladium catalysis. This method, often referred to as the Tsuji-Trost reaction, allows for the formation of a carbon-carbon bond between the soft nucleophile derived from this compound and an allylic electrophile. colab.wsresearchgate.net The reaction typically employs a palladium(0) catalyst, which undergoes oxidative addition to the allylic substrate to form a η³-allylpalladium complex. mdpi.com Subsequent nucleophilic attack by the this compound enolate yields the alkylated product. mdpi.com This palladium-catalyzed allylic alkylation is a powerful tool for creating stereogenic centers when chiral ligands are employed. researchgate.netmdpi.com
A specific and efficient method for the synthesis of glutamic acid involves the reaction of this compound with β-propiolactone. wikipedia.org In this reaction, the sodium salt of this compound acts as a nucleophile, attacking the β-propiolactone in a ring-opening reaction. cdnsciencepub.com This is followed by acid hydrolysis, which leads to the formation of DL-glutamic acid. cdnsciencepub.com This one-pot synthesis is notable for its high yield, with reports of up to 87%. wikipedia.orgcdnsciencepub.com
C-Arylation Reactions
The introduction of an aryl group at the α-carbon of this compound opens a pathway to the synthesis of α-arylglycines, an important class of non-proteinogenic amino acids.
Table 2: Components in Copper-Catalyzed C-Arylation
| Component | Role |
| This compound | Nucleophile |
| Aryl Iodide | Electrophile (Aryl source) |
| Copper(I) Iodide (CuI) | Catalyst |
| Base (e.g., Cs₂CO₃, NaH) | Activates the nucleophile |
| Ligand (e.g., 2-phenylphenol) | Can enhance reaction efficiency |
This table outlines the key components and their roles in the copper-catalyzed C-arylation of this compound with aryl iodides.
With Diaryliodonium Salts under Transition Metal-Free Conditions
A notable synthetic strategy involves the C-arylation of acetamidomalonate esters using diaryliodonium salts. acs.orgacs.org This method provides a pathway for synthesizing α-arylglycines under mild, transition metal-free conditions. acs.org The reaction demonstrates good tolerance for various functional groups and is scalable. acs.org While much of the published research focuses on the closely related Diethyl acetamidomalonate (DEAM), the principles are directly applicable to its dimethyl counterpart. acs.org
The process utilizes diaryliodonium salts as electrophilic arylating agents, which react with the nucleophilic carbon of the malonate. nih.gov This approach is an advantageous alternative to traditional transition-metal-catalyzed cross-coupling reactions. acs.org The reaction proceeds efficiently, enabling the transfer of both aryl groups from the iodonium (B1229267) salt, leading to high-yielding, atom-efficient synthesis of products with all-carbon quaternary centers. nih.gov
Table 1: Examples of C-Arylation of Diethyl Acetamidomalonate (DEAM) with Diaryliodonium Salts nih.gov
| Diaryliodonium Salt | Product | Yield |
| Diphenyliodonium triflate | Diethyl 2-acetamido-2-phenylmalonate | 90% (gram scale) |
| Bis(4-methylphenyl)iodonium triflate | Diethyl 2-acetamido-2-(p-tolyl)malonate | High |
| Bis(4-chlorophenyl)iodonium triflate | Diethyl 2-acetamido-2-(4-chlorophenyl)malonate | Excellent |
Data derived from studies on Diethyl acetamidomalonate, a close analog of this compound.
N-Alkylation and N-Alkenylation
An efficient method for the N-alkylation and N-alkenylation of diethyl acetamidomalonate (DEAM) has been developed, which is a key step in the synthesis of constrained amino acid derivatives. iitb.ac.inresearchgate.net The chemoselectivity of the reaction is crucial, as alkylation can occur at either the nitrogen or the carbon atom. thieme-connect.com By treating N-alkenylated DEAM with various electrophiles in the presence of a base like Cesium Carbonate (Cs₂CO₃), subsequent C-alkenylation can be achieved. iitb.ac.inresearchgate.net This dual functionalization opens pathways to complex molecular architectures. researchgate.net
The use of phase-transfer catalysis under solvent-free conditions with potassium tert-butoxide as the base has been shown to be effective for the alkylation of DEAM, even with less reactive electrophiles like long-chain alkyl halides. lookchem.com
Table 2: N-Alkylation and C-Alkylation/Alkenylation of Diethyl Acetamidomalonate (DEAM) iitb.ac.inresearchgate.net
| N-Alkylating/Alkenylating Agent | C-Alkylating/Alkenylating Agent | Base | Resulting Structure Type |
| Allyl bromide | Allyl bromide | Cs₂CO₃ | N,C-diallylated DEAM |
| Benzyl bromide | Allyl bromide | Cs₂CO₃ | N-benzylated, C-allylated DEAM |
| Allyl bromide | Benzyl bromide | Cs₂CO₃ | N-allylated, C-benzylated DEAM |
Data derived from studies on Diethyl acetamidomalonate, a close analog of this compound.
Michael Addition Reactions
The asymmetric Michael addition of acetamidomalonate esters to β-nitrostyrene is a significant carbon-carbon bond-forming reaction used to synthesize chiral adducts. mdpi.comdntb.gov.ua This reaction is often catalyzed by chiral phase-transfer catalysts, such as those derived from carbohydrates like α-D-glucose. scispace.com The choice of catalyst and reaction conditions significantly influences the yield and enantioselectivity of the product, (S)-Diethyl 2-acetamido-2-(2-nitro-1-phenylethyl)malonate. mdpi.comtandfonline.com The reaction involves the addition of the malonate nucleophile to the electron-deficient olefin, β-nitrostyrene. mdpi.com Research has demonstrated that high enantiomeric excesses, in some cases up to 99%, can be achieved. scispace.com
Crown ethers, particularly chiral lariat (B8276320) ethers derived from monosaccharides, have proven to be effective catalysts in mediating the enantioselectivity of the Michael addition between diethyl acetamidomalonate and β-nitrostyrene. mdpi.comdntb.gov.uatandfonline.com The structure of the crown ether, including the type of monosaccharide unit and the nature of the sidearm on the nitrogen atom, plays a critical role in the degree of asymmetric induction. mdpi.comdntb.gov.ua
For instance, studies comparing glucose-based crown ethers with different rigidities (e.g., 4,6-O-benzylidene analogues versus more flexible 4,6-di-O-ethyl analogues) have shown that rigidity can negatively impact enantioselectivity in this specific reaction. mdpi.com The solvent system is also a crucial factor; a mixture of diethyl ether and THF (4:1) was found to significantly enhance the enantiomeric excess (ee) to 99% with a specific glucose-based crown ether catalyst. mdpi.com In contrast, other catalysts in the same family might only yield modest enantioselectivity under identical conditions. mdpi.com The reaction can achieve high enantioselectivity, with reported ee values reaching up to 95% with certain threitol-based lariat ethers. dntb.gov.ua
Table 3: Effect of Glucose-Based Crown Ether Catalysts on Michael Addition of DEAM to β-Nitrostyrene mdpi.com
| Catalyst Type | Sidearm on Catalyst | Solvent | Enantiomeric Excess (ee) |
| 4,6-di-O-ethyl-glucoside-based (1a) | N/A (no sidearm) | Et₂O/THF (4:1) | 42% |
| 4,6-di-O-ethyl-glucoside-based (1b) | Methoxypropyl | Et₂O/THF (4:1) | 28% |
| 4,6-O-benzylidene-glucoside-based (2a) | N/A (no sidearm) | Et₂O/THF (4:1) | 99% |
| 4,6-O-benzylidene-glucoside-based (2b) | Methoxypropyl | Et₂O/THF (4:1) | 38% |
Data derived from studies on Diethyl acetamidomalonate, a close analog of this compound.
Condensation Reactions
The malonate ester functionality in this compound makes it a suitable substrate for various condensation reactions. One such reaction is the Knoevenagel condensation, which can occur when malonates react with certain substrates. researchgate.net Furthermore, the core structure is related to diethyl malonate, which famously undergoes Claisen ester condensations. wikipedia.org These reactions involve the deprotonation at the α-carbon followed by nucleophilic attack on a carbonyl compound. The synthesis of this compound itself can involve a condensation step, for example, between malonic acid and acetic anhydride to form an intermediate that is further processed. fengchengroup.com
Ring-Closing Metathesis (RCM) for Cyclic Amino Acid Derivatives
Ring-Closing Metathesis (RCM) is a powerful strategy for synthesizing constrained and cyclic amino acid derivatives from acetamidomalonate precursors. iitb.ac.inchemchart.com The methodology begins with the N- and/or C-alkenylation of the malonate ester, introducing two olefinic side chains into the molecule. researchgate.netresearchgate.net These di-olefinic products are then subjected to an RCM reaction, typically using a ruthenium-based catalyst like Grubbs' catalyst, to form a new ring structure. iitb.ac.inmdpi.com This approach yields various cyclic amino acid derivatives in good yields. researchgate.net The synthesis can also be performed on a solid support, such as poly(ethylene glycol), facilitating purification. nih.gov
Table 4: RCM of Diethyl Acetamidomalonate (DEAM) Derivatives iitb.ac.inresearchgate.net
| Substrate | Catalyst | Resulting Structure |
| N,C-Diallyl DEAM | Grubbs' Catalyst | Cyclic amino acid derivative (5-membered ring) |
| N-allyl, C-pentenyl DEAM | Grubbs' Catalyst | Cyclic amino acid derivative (7-membered ring) |
| N,N-Diallyl DEAM derivative | Grubbs' Catalyst | Cyclic amino acid derivative containing a dihydropyrrole ring |
Data derived from studies on Diethyl acetamidomalonate, a close analog of this compound.
Formation of Stable Phosphorus Ylides
The reaction involving this compound, or its common analog diethyl acetamidomalonate (DEAM), is a robust method for generating highly functionalized, stable phosphorus ylides. These ylides are synthesized through a one-pot, three-component reaction involving triphenylphosphine (B44618), a dialkyl acetylenedicarboxylate (B1228247), and the acetamidomalonate as a C-H acidic compound. researchgate.netacs.org The process yields stable, crystalline phosphorus ylides in excellent yields. researchgate.net
The stability of these ylides is attributed to the delocalization of the negative charge on the carbanion by adjacent electron-withdrawing groups. ddugu.ac.in In solution, these ylides can exist as a dynamic mixture of two geometrical isomers, (E) and (Z), due to restricted rotation around the partial double bond between the ylidic carbon and the adjacent carbon atom. researchgate.net This isomeric mixture can be studied using nuclear magnetic resonance (NMR) spectroscopy. researchgate.net
Table 1: Three-Component Synthesis of Stable Phosphorus Ylides
| Reactant 1 | Reactant 2 | CH-Acid Source | Product Type |
| Triphenylphosphine | Dialkyl acetylenedicarboxylates | Diethyl acetamidomalonate | Stable crystalline phosphorus ylides |
Reactions with Acetylenedicarboxylates
The reaction of this compound with acetylenedicarboxylates is intrinsically linked to the formation of the phosphorus ylides discussed previously. In this three-component system, triphenylphosphine initially attacks the acetylenic ester, creating a zwitterionic intermediate. This intermediate is a strong base that deprotonates the this compound at its acidic C-H bond. The resulting malonate anion then adds to the vinylphosphonium salt portion of the intermediate, ultimately leading to the stable phosphorus ylide. researchgate.netacs.org
Beyond ylide formation, dimethyl acetylenedicarboxylate (DMAD) is a versatile reagent that reacts with various nucleophiles. For instance, DMAD can react with aldehydes or N-tosylimines in the presence of a pyridine (B92270) catalyst to form 2-benzoylfumarates or 1-azadienes, respectively, through a 1,4-dipolar intermediate. organic-chemistry.org It can also undergo unexpected reactions with in-situ generated arylketenes. nih.gov These examples highlight the electrophilic nature of acetylenedicarboxylates, which readily react with nucleophiles derived from compounds like this compound.
Indium(III)-Catalyzed Additions
Indium(III) salts have emerged as effective Lewis acid catalysts for various organic transformations. A notable application is the indium(III)-catalyzed addition of diethyl acetamidomalonate to terminal alkynes. nih.govresearchgate.net This reaction provides an efficient pathway to synthesize β-branched α-amino acids. nih.govresearchgate.net The process typically follows Markovnikov regioselectivity, where the nucleophilic carbon of the malonate adds to the more substituted carbon of the alkyne. nih.gov
The reaction is highly versatile, with catalysts like indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃), indium(III) chloride (InCl₃), and indium(III) bromide (InBr₃) all proving to be efficient. researchgate.netacs.org A key advantage of this methodology is its high catalytic efficiency and atom economy, often requiring less than 1 mol% of the catalyst and proceeding without the need for a solvent. acs.org The reaction tolerates a wide array of functional groups. acs.org A plausible mechanism involves the formation of an indium enolate from the reaction of the malonate with the In(III) salt; this enolate then undergoes a carbometalation addition to the alkyne. acs.org
Table 2: Indium(III)-Catalyzed Addition of Diethyl Acetamidomalonate to Terminal Alkynes
| Catalyst | Substrate | Key Features | Product |
| In(OTf)₃, InCl₃, InBr₃ | Terminal Alkynes | High yield, high regioselectivity, low catalyst loading, often solvent-free. | 2-Alkenylated 1,3-dicarbonyl compounds |
Organocatalyzed Transformations
Organocatalysis offers a powerful, metal-free approach to asymmetric synthesis. This compound and its diethyl counterpart are effective nucleophiles in organocatalyzed conjugate additions. The asymmetric Michael addition of diethyl acetamidomalonate to nitroolefins, such as β-nitrostyrene, has been achieved with high enantioselectivity. researchgate.netnih.gov
These reactions often employ chiral organocatalysts derived from natural products like carbohydrates or cinchona alkaloids. For example, glucopyranoside-based crown ethers have been used to catalyze the addition of diethyl acetamidomalonate, achieving enantiomeric excesses (ee) as high as 99%. nih.gov The catalyst can also be immobilized on a solid support, such as silica (B1680970) nanofibers, facilitating its recovery and reuse. researchgate.netnih.gov These transformations are valuable for the synthesis of chiral building blocks that can be converted into optically active amino acids.
Table 3: Organocatalyzed Asymmetric Michael Addition
| Nucleophile | Electrophile | Organocatalyst Example | Result (Enantiomeric Excess) |
| Diethyl acetamidomalonate | β-Nitrostyrene | Glucopyranoside-based crown ether | Up to 99% ee nih.gov |
| Diethyl acetamidomalonate | β-Nitrostyrene | Silica-supported macrocycle | 82% ee nih.gov |
Applications in Advanced Organic Synthesis
Chiral Synthesis and Asymmetric Transformations
The prochiral nature of dimethyl acetamidomalonate makes it an excellent substrate for asymmetric synthesis, enabling the creation of stereogenic centers with high fidelity.
The key to achieving high enantioselectivity in palladium-catalyzed AAA is the use of chiral ligands that coordinate to the metal center. Chiral phosphine (B1218219) ligands, in particular, have been instrumental in the development of highly effective asymmetric reactions. mdpi.com These ligands create a chiral environment around the palladium atom, which in turn influences how the nucleophile (this compound) approaches the π-allyl palladium intermediate. The design and synthesis of these ligands are crucial, as their structure dictates the stereochemical outcome of the reaction. mdpi.com Diphosphine ligands with C2-symmetry and a large bite angle have been shown to induce remarkably high enantioselectivity. mdpi.com The interaction between the chiral ligand-metal complex and the substrate forces the reaction to proceed through a lower energy transition state for one enantiomer, leading to its preferential formation.
The enantioselectivity of the AAA reaction is highly sensitive to the steric and electronic properties of the chiral phosphine ligands. benthamopenarchives.comnih.gov Steric bulk on the ligand can direct the incoming nucleophile to a specific face of the allylic substrate, preventing approach from the more hindered side. Electronic effects, modulated by electron-donating or electron-withdrawing groups on the ligand, can influence the reactivity of the palladium catalyst and the stability of the reaction intermediates. benthamopenarchives.com
For instance, in the palladium-catalyzed AAA using this compound as a nucleophile, different chiral phosphine ligands can lead to significantly different levels of asymmetric induction. Research has shown that subtle modifications to a ligand's structure can dramatically alter the enantiomeric excess (ee) of the product. mdpi.com This principle allows for the fine-tuning of a catalytic system to optimize the yield and selectivity for a desired chiral product. mdpi.combenthamopenarchives.com
The following table illustrates how the choice of ligand impacts the enantioselectivity in a representative palladium-catalyzed asymmetric allylic alkylation reaction.
| Ligand | Nucleophile | Enantiomeric Excess (ee) |
| L34 | This compound | 84% |
| L35 | This compound | 94% |
This data is derived from a study on the asymmetric allylic alkylation of rac-1,3-diphenyl-2-propenyl acetate (B1210297), demonstrating the impact of ligand modification on enantioselectivity. mdpi.com
Enzymes are highly selective catalysts that can be used for the kinetic resolution of racemic mixtures. In the case of a racemic product derived from this compound, the enzyme α-chymotrypsin can be employed to selectively hydrolyze one of the ester enantiomers. nih.govnih.gov This process, known as enantioselective hydrolysis, relies on the enzyme's chiral active site, which preferentially binds and reacts with one enantiomer over the other. nih.gov
The reaction results in a mixture of an enantioenriched carboxylic acid (from the hydrolyzed ester) and the unreacted, enantioenriched ester of the opposite configuration. These two products can then be separated, providing access to both enantiomers of the target molecule. This biocatalytic method is a valuable tool in chiral synthesis, often proceeding under mild conditions with high selectivity. nih.gov The use of proteases like α-chymotrypsin for the resolution of amino acid esters is a well-established technique. nih.govnih.gov
Synthesis of Amino Acid Derivatives
This compound is a cornerstone reagent for the synthesis of racemic α-amino acids via the amidomalonate synthesis. libretexts.orgfiveable.me This method is a robust and generalizable extension of the classic malonic ester synthesis. openstax.orgucalgary.ca The process begins with the deprotonation of the α-carbon of this compound using a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. ucalgary.cawikipedia.org
This enolate then acts as a nucleophile in an SN2 reaction with an alkyl halide (R-X). ucalgary.cayoutube.com The choice of the alkyl halide determines the side chain (R-group) of the resulting amino acid. libretexts.org For example, using benzyl (B1604629) chloride leads to the synthesis of phenylalanine. wikipedia.org The final step involves heating the alkylated product with aqueous acid. ucalgary.ca This treatment simultaneously hydrolyzes the two methyl ester groups and the acetamido group, and the resulting β-dicarboxylic acid intermediate readily undergoes decarboxylation to yield the final racemic α-amino acid. libretexts.orgucalgary.ca
Synthesis of Specific Amino Acids (e.g., Phenylalanine, Tryptophan, Histidine, Glutamic Acid)
The acetamidomalonate synthesis is a classical and reliable method for preparing racemic α-amino acids. The general strategy involves the deprotonation of this compound to form a nucleophilic enolate, which is then alkylated with a suitable electrophile. Subsequent hydrolysis of the ester and amide groups, followed by decarboxylation, yields the desired amino acid.
The synthesis of several key amino acids using this methodology is outlined below:
Phenylalanine: The synthesis of phenylalanine is achieved by alkylating the enolate of this compound with benzyl chloride. The resulting intermediate is then subjected to acidic hydrolysis and decarboxylation to afford racemic phenylalanine. A reported yield for this transformation is approximately 65%. nih.gov
Tryptophan: For the synthesis of the oxidation-sensitive amino acid tryptophan, gramine (B1672134) or its quaternary ammonium (B1175870) salt is used as the alkylating agent. This approach has been shown to produce tryptophan in high yields, often exceeding 90%. nih.gov
Histidine: Histidine can be synthesized by alkylating this compound with 4-(chloromethyl)imidazole. This reaction introduces the characteristic imidazole (B134444) side chain of histidine. Subsequent hydrolysis and decarboxylation yield the target amino acid.
Synthesis of β-Branched α-Amino Acids
The synthesis of β-branched α-amino acids, such as valine and isoleucine, via the alkylation of this compound presents a greater challenge. The reaction requires the use of secondary alkyl halides (e.g., isopropyl bromide for valine or sec-butyl bromide for isoleucine) as electrophiles. These bulkier electrophiles are less reactive in SN2 reactions and are more prone to undergo elimination side reactions under the basic conditions required for the enolate formation. Consequently, the yields of the desired alkylated products are often low, making this a less efficient method for the synthesis of β-branched α-amino acids compared to other synthetic strategies. More contemporary methods, such as asymmetric phase-transfer catalysis, are often employed for the efficient and stereoselective synthesis of these challenging targets.
Constrained and Unusual α-Amino Acid Derivatives
This compound is a valuable starting material for the synthesis of constrained and unusual α-amino acid derivatives, which are of significant interest in medicinal chemistry and peptide design. One effective strategy involves the N-alkylation of the acetamido group, followed by C-alkenylation and subsequent ring-closing metathesis (RCM). This approach allows for the construction of various cyclic amino acid derivatives. The ability to introduce functionality at both the nitrogen and the α-carbon of the malonate provides a versatile platform for creating a wide range of structurally diverse and conformationally constrained amino acid analogues.
α-Arylglycine Synthesis
The synthesis of α-arylglycines, a class of non-proteinogenic amino acids found in various biologically active compounds, can be achieved through the arylation of this compound. A modern approach involves the use of diaryliodonium salts as arylating agents. This method allows for the direct introduction of an aryl group onto the α-carbon of the malonate ester under mild, transition-metal-free conditions. The resulting α-aryl-α-acetamidomalonate can then be hydrolyzed and decarboxylated to furnish the desired α-arylglycine. This strategy offers good functional group tolerance and is a straightforward route to complex α-arylglycines that would be otherwise challenging to prepare.
Modified Phenylalanine Peptides Synthesis
The synthesis of peptides containing modified phenylalanine residues is a crucial area of research for developing novel therapeutic agents with enhanced properties. The general approach involves a two-stage process. First, a modified phenylalanine derivative is synthesized using the this compound method. This is achieved by employing a substituted benzyl halide as the alkylating agent. For example, using a para-fluorobenzyl bromide would lead to the synthesis of p-fluorophenylalanine.
Once the modified amino acid is prepared and appropriately protected, it can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques. nih.govyoutube.comacs.org SPPS allows for the stepwise assembly of amino acids on a solid support, providing a high degree of control over the peptide sequence and enabling the efficient synthesis of peptides containing one or more unnatural amino acid residues. nih.govyoutube.comacs.org
Synthesis of Hydroxycarboxylic Acids
α-Hydroxycarboxylic Acid Synthesis via Diazotization
α-Amino acids, which can be readily synthesized from this compound, can be converted into their corresponding α-hydroxycarboxylic acids through a diazotization reaction. nih.gov This transformation is typically achieved by treating the amino acid with sodium nitrite (B80452) in an acidic aqueous solution. The reaction proceeds through the formation of a diazonium salt intermediate from the primary amino group. This diazonium salt is unstable and readily decomposes, losing nitrogen gas to form a carbocation at the α-carbon. Subsequent nucleophilic attack by water on the carbocation leads to the formation of the α-hydroxycarboxylic acid. This method provides a straightforward route to access a variety of α-hydroxy acids from the corresponding amino acid precursors obtained via the versatile acetamidomalonate synthesis. nih.gov
Compound Names
| Compound Name |
|---|
| This compound |
| Phenylalanine |
| Tryptophan |
| Histidine |
| Glutamic Acid |
| Benzyl chloride |
| Gramine |
| 4-(Chloromethyl)imidazole |
| β-Propiolactone |
| Valine |
| Isoleucine |
| Isopropyl bromide |
| sec-Butyl bromide |
| α-Arylglycine |
| Diaryliodonium salts |
| p-Fluorophenylalanine |
| p-Fluorobenzyl bromide |
| α-Hydroxycarboxylic acid |
| Sodium nitrite |
Synthesis of Biologically Active Compounds and Pharmaceutical Precursors
Synthesis of Biologically Active Compounds and Pharmaceutical Precursors
Fingolimod Synthesis
This compound has been successfully utilized as a key starting material in the synthesis of precursors to Fingolimod, an immunomodulating drug.
Key Alkylation Steps in Multi-Step Syntheses
The synthesis of a Fingolimod precursor involves a crucial alkylation step where this compound serves as the nucleophile. In a typical procedure, the reaction is initiated by treating this compound with a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF). This deprotonation generates a reactive enolate. The subsequent addition of an electrophilic alkylating agent, a precursor containing the octylphenyl-ethyl moiety of Fingolimod, results in a nucleophilic substitution reaction. This forms a new carbon-carbon bond, attaching the side chain to the central carbon of the malonate, yielding a key intermediate for the Fingolimod synthesis.
Tetrahydro-β-carboline Derivatives as Glycine (B1666218) Equivalents
While acetamidomalonate esters are well-regarded as glycine equivalents in the synthesis of α-amino acids and related structures, the scientific literature primarily documents the use of diethyl acetamidomalonate for the synthesis of tetrahydro-β-carboline derivatives. In these syntheses, the acetamidomalonate moiety provides the core structure that, after alkylation and subsequent hydrolysis and decarboxylation, yields the desired amino acid functionality integrated within the target molecule.
Novobiocin Analogues
In the development of analogues of Novobiocin, an antibiotic that has been studied as a potential inhibitor of heat shock protein 90 (Hsp90), diethyl acetamidomalonate is reported as a useful intermediate. Its role in these synthetic pathways highlights the versatility of the acetamidomalonate scaffold in constructing complex pharmaceutical compounds. The specific use of the dimethyl ester in this context is not extensively detailed in available research.
Caramboxin Analogues
There is currently no available information in the scientific literature detailing the use of this compound for the synthesis of analogues of Caramboxin, a neurotoxin found in star fruit.
Advanced Research Techniques and Methodologies
Computational Chemistry and Mechanistic Studies
Computational chemistry provides invaluable insights into the reactivity and transformation of Dimethyl acetamidomalonate at a molecular level. These theoretical approaches allow researchers to predict and understand reaction pathways that may be difficult to observe experimentally.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of organic reactions. This quantum mechanical method calculates the electronic structure of molecules to determine energies, geometries, and other properties. nih.gov For reactions involving malonates and their derivatives, DFT calculations, often using functionals like B3LYP with standard basis sets such as 6-31G*, are employed to study the thermodynamic and kinetic aspects of a proposed mechanism.
These calculations can map out the entire energy profile of a reaction, identifying transition states and intermediates. For instance, in cycloaddition reactions, DFT is used to determine whether a reaction proceeds through a concerted or a stepwise pathway by comparing the activation energies of the different routes. pku.edu.cn The change in Gibbs free energy (ΔrG) calculated for a reaction indicates its thermodynamic feasibility; a negative value suggests a spontaneous process. By modeling the interaction of this compound with various reactants, DFT can elucidate the precise sequence of bond-forming and bond-breaking events, guiding the development of more efficient synthetic protocols. While specific DFT studies focused solely on this compound are not extensively detailed in available literature, the principles are widely applied to related malonic esters and dicarbonyl compounds to understand their reactivity in processes like oxidative carbonylation and cycloadditions. pku.edu.cnrsc.org
| Computational Method | Application | Key Insights |
|---|---|---|
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms (e.g., cycloadditions, carbonylation). pku.edu.cnrsc.org | Determination of transition state energies, reaction pathways (concerted vs. stepwise), and thermodynamic feasibility (ΔrG). pku.edu.cn |
| Frontier Molecular Orbital (FMO) Analysis | Studying reactivity and selectivity. | Analysis of HOMO-LUMO energy gaps to predict the electron-donating or -accepting ability of reactants. |
Analysis of Steric Hindrance and Stereodiscrimination
The stereochemical outcome of reactions involving this compound is critically influenced by steric factors. The acetamido and two methyl ester groups attached to the central carbon atom create a specific steric environment that can direct the approach of incoming reagents. This steric hindrance plays a crucial role in stereodiscrimination, particularly in asymmetric synthesis where the goal is to produce a single enantiomer of a chiral molecule.
Computational analysis can quantify these steric effects by modeling the three-dimensional space around the reactive center. By calculating the steric energy of different transition states leading to various stereoisomers, researchers can predict which product is more likely to form. For example, in the alkylation of the enolate derived from this compound, the facial selectivity of the electrophilic attack can be rationalized by analyzing the steric congestion on either side of the planar enolate. While specific studies detailing this analysis for this compound are sparse, the principles are fundamental in the design of chiral catalysts and auxiliaries that interact with the substrate to control the stereochemical course of the reaction.
Catalysis and Reaction Optimization
Catalysis is fundamental to enhancing the efficiency, selectivity, and sustainability of reactions involving this compound. Various catalytic systems, including metal-based catalysts, organocatalysts, and phase transfer catalysts, have been developed to optimize its synthetic applications.
Metal-Catalyzed Reactions (e.g., Indium(III), Palladium, Copper, Rhenium)
Transition metals are widely used to catalyze key bond-forming reactions involving malonic esters. These catalysts can activate substrates and facilitate transformations under mild conditions.
Palladium: Palladium catalysts are effective in allylic alkylation reactions. In the presence of a palladium complex, the diethyl analogue of this compound reacts with 1,3-dienes to form linear 2,7-alkadienyl derivatives. researchgate.net This type of catalysis proceeds via a π-allyl-palladium intermediate, demonstrating the utility of palladium in C-C bond formation.
Copper: Copper(II) acetylacetonate (Cu(acac)2) has been shown to catalyze reactions of the related dimethyl diazomalonate with enaminones, leading to cyclization and insertion products. researchgate.net This highlights copper's ability to generate and control the reactivity of carbene intermediates derived from diazo compounds.
Indium(III): Indium(III) catalysts have been used for the addition of active methylene compounds, such as diethyl acetamidomalonate, to terminal alkynes. researchgate.net This reaction provides an efficient route to β-branched α-amino acids.
| Metal Catalyst | Substrate Analog | Reaction Type | Reference |
|---|---|---|---|
| Palladium | Diethyl acetamidomalonate | Reaction with 1,3-dienes | researchgate.net |
| Copper (Cu(acac)2) | Dimethyl diazomalonate | Reaction with enaminones | researchgate.net |
| Indium(III) | Diethyl acetamidomalonate | Addition to terminal alkynes | researchgate.net |
Organocatalysis (e.g., DMAP)
Organocatalysis offers a metal-free alternative for promoting chemical reactions, often with high selectivity and under environmentally benign conditions. 4-(Dimethylamino)pyridine (DMAP) and its derivatives are well-known nucleophilic organocatalysts used in a variety of transformations, including carbon-carbon bond-forming reactions. core.ac.uk
DMAP's catalytic activity stems from its ability to act as a potent nucleophile, forming a reactive intermediate with an electrophilic substrate, which is then more susceptible to attack by another nucleophile. In the context of compounds like this compound, which possess an acidic proton on the α-carbon, DMAP can also function as a base to generate the corresponding enolate. This strategy is particularly effective in Michael addition reactions of β-ketoesters and related dicarbonyl compounds. core.ac.uk The development of chiral DMAP derivatives has further expanded the scope of organocatalysis to asymmetric synthesis, enabling the production of enantiomerically enriched products. researchgate.net
Phase Transfer Catalysis (PTC)
Phase Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. crdeepjournal.org This methodology is particularly relevant for the alkylation of this compound, where an inorganic base (like solid potassium carbonate) is used to deprotonate the malonate in an organic solvent. google.com
A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), facilitates the reaction. The lipophilic cation of the catalyst pairs with the anion of the base (e.g., carbonate) and transports it into the organic phase. There, the base can deprotonate the this compound, forming a nucleophilic enolate. This enolate then reacts with an alkyl halide. The catalyst cation subsequently transports the halide anion back to the aqueous/solid phase, completing the catalytic cycle. crdeepjournal.org An important aspect of PTC is that the reaction can be initiated and run to a certain conversion (50-80%) before the catalyst is added, which can help minimize side reactions. google.com This technique avoids the need for strong, soluble bases like sodium ethoxide and allows reactions to proceed under milder, heterogeneous conditions. google.com
| Component | Role in PTC System | Example |
|---|---|---|
| Organic Substrate | Source of acidic proton/nucleophile precursor. | Dimethyl malonate / this compound. google.com |
| Organic Solvent | Dissolves the organic substrate and electrophile. | Toluene, DMF. google.com |
| Inorganic Base | Deprotonating agent (solid or aqueous phase). | Potassium carbonate (K2CO3). google.com |
| Phase Transfer Catalyst | Transports base anion into the organic phase. | Tetrabutylammonium bromide (TBAB). google.com |
| Electrophile | Reacts with the generated enolate. | Alkyl halide. |
Microwave-Assisted Reactions
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This is attributed to the efficient and direct heating of the reaction mixture through dielectric polarization. While specific studies focusing exclusively on the microwave-assisted synthesis of this compound are not extensively documented in peer-reviewed literature, the principles can be extrapolated from research on related compounds and reactions.
The synthesis of acetamidomalonates typically involves the N-acetylation of the corresponding aminomalonate. Microwave irradiation has been successfully employed for the acetylation of various amines, suggesting its potential applicability in the synthesis of this compound. The use of microwave energy could potentially reduce the reaction time and improve the efficiency of the acetylation of dimethyl aminomalonate.
General advantages of microwave-assisted synthesis in related reactions include:
Rapid Reaction Rates: Microwave heating can dramatically reduce reaction times from hours to minutes.
Improved Yields: In many cases, the use of microwaves leads to higher product yields.
Enhanced Purity: The reduction in reaction time can minimize the formation of byproducts.
Future research could focus on the systematic investigation of microwave-assisted synthesis of this compound, optimizing parameters such as temperature, reaction time, and the choice of acetylating agent and catalyst.
Solvent Effects and Reaction Conditions
The choice of solvent and reaction conditions plays a critical role in the outcome of chemical syntheses, influencing reaction rates, yields, and the purity of the final product. In the context of this compound, these parameters are crucial for efficient synthesis and subsequent reactions.
The synthesis of the closely related diethyl acetamidomalonate is often carried out in solvents such as dichloromethane or acetic acid. For instance, the N-acetylation of diethyl aminomalonate hydrochloride can be effectively performed in dichloromethane using acetyl chloride in the presence of a base like triethylamine. In other procedures, a mixture of acetic acid and acetic anhydride (B1165640) is used for the reductive acetylation of diethyl isonitrosomalonate.
The polarity and boiling point of the solvent can significantly impact the solubility of reactants and the energy of the transition state, thereby affecting the reaction kinetics. A systematic study of various solvents with differing properties (e.g., polar aprotic, polar protic, and nonpolar) would be beneficial for optimizing the synthesis of this compound.
Key reaction conditions that are typically optimized include:
Temperature: Affects the rate of reaction and the potential for side reactions.
Nature of the Base (for N-acetylation): A suitable base is required to neutralize the acid generated during the reaction.
Catalyst: In some synthetic routes, a catalyst may be employed to enhance the reaction rate.
A comparative study of different solvent systems for the N-acetylation of dimethyl aminomalonate would provide valuable insights for process optimization.
Chromatographic and Spectroscopic Analysis
Application of NMR Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR spectroscopy are crucial for confirming its structure and assessing its purity.
While a specific, publicly available, fully assigned NMR spectrum for this compound is not readily found in the searched literature, the expected chemical shifts can be predicted based on the structure and by comparison with the well-documented spectra of its diethyl analog, diethyl acetamidomalonate.
Expected ¹H NMR Spectral Data for this compound:
| Protons | Multiplicity | Approximate Chemical Shift (ppm) |
| CH₃ (acetyl) | Singlet | ~2.1 |
| OCH₃ (ester) | Singlet | ~3.8 |
| CH (methine) | Doublet | ~5.3 |
| NH (amide) | Doublet | ~6.7 |
Expected ¹³C NMR Spectral Data for this compound:
| Carbon Atom | Approximate Chemical Shift (ppm) |
| CH₃ (acetyl) | ~23 |
| OCH₃ (ester) | ~53 |
| CH (methine) | ~57 |
| C=O (ester) | ~167 |
| C=O (amide) | ~170 |
These predicted values are based on the known spectral data for diethyl acetamidomalonate, where the primary difference would be the signals corresponding to the ester alkyl groups. In the case of this compound, the ethyl group signals (a quartet around 4.3 ppm and a triplet around 1.3 ppm in the ¹H NMR spectrum of the diethyl ester) would be replaced by a single peak for the methyl ester protons. The carbon signals for the ester alkyl group would also shift accordingly.
The coupling between the methine proton and the amide proton (³J_HNCH_) is a characteristic feature that helps in the assignment of these signals. Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed for unambiguous assignment of all proton and carbon signals, providing definitive structural confirmation.
Future Directions and Emerging Research Areas
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
One promising approach is the development of one-pot syntheses. For instance, a novel process has been developed for preparing acetamido diethyl malonate from diethyl malonate through nitrosation, followed by reduction and acylation in the same reactor. google.com This method streamlines the process by eliminating the need to isolate intermediates. The reduction can be achieved using zinc powder, nickel catalytic hydrogenation, or palladium-carbon catalytic hydrogenation, with acetic anhydride (B1165640) as the acylating agent. google.com
Another innovative and sustainable approach involves the use of dimethyl carbonate (DMC) as a green reagent and solvent. iupac.org DMC is non-toxic and biodegradable, offering a safer alternative to hazardous methylating agents like methyl halides and dimethyl sulfate. iupac.org The direct synthesis of DMC from CO2 and methanol (B129727) is an area of active research, aiming to replace the toxic phosgene-based production method. researchgate.netresearchgate.net The use of DMC in methylation and carboxymethylation reactions catalyzed by zeolites or basic catalysts can achieve high selectivity and yield with minimal byproducts. iupac.org
Furthermore, electrochemical methods are being explored for the synthesis of unnatural amino acids from dimethyl acetamidomalonate derivatives. acs.org Anodic decarboxylation of N-acetylamino malonic acid monoesters provides an efficient route to α,α-disubstituted cyclic amino acid derivatives under mild, base-free conditions in an aqueous medium. acs.org This electrochemical approach is cost-effective and operationally simple. acs.org
A significant advancement in creating more sustainable synthetic routes is the development of a single-step synthesis of diethyl acetamidomalonate using a copper-catalyzed oxidative amination. This method utilizes diethyl malonate and acetamide (B32628) with air as the oxidant. google.com The catalytic system, composed of cuprous chloride (CuCl) and a 2,2'-biquinoline-4,4'-dicarboxylate disodium (B8443419) ligand, facilitates C-N bond formation. This process is scalable, allows for catalyst recycling, and produces water as the only byproduct, aligning with the principles of green chemistry. google.com
| Synthetic Route | Key Features | Advantages |
| One-Pot Nitrosation, Reduction, and Acylation | Continuous reaction in a single reactor. google.com | Streamlined process, reduced waste. google.com |
| Dimethyl Carbonate (DMC) as a Green Reagent | Utilizes non-toxic and biodegradable DMC. iupac.org | Environmentally friendly, high selectivity. iupac.org |
| Electrochemical Synthesis | Anodic decarboxylation of malonic acid derivatives. acs.org | Mild conditions, cost-effective, simple operation. acs.org |
| Copper-Catalyzed Oxidative Amination | Single-step synthesis using a CuCl catalyst and air as an oxidant. google.com | High purity, catalyst recyclability, low environmental impact. google.com |
Exploration of New Catalytic Systems for Enhanced Selectivity
The development of new catalytic systems is crucial for controlling the stereochemistry and regioselectivity of reactions involving this compound. Asymmetric catalysis, in particular, is a major focus for producing enantiomerically pure compounds, which are vital in the pharmaceutical industry. researchgate.netmdpi.com
Transition metal-catalyzed reactions have shown great promise. Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming C-C and C-X bonds. acs.org The enantioselectivity of these reactions is highly dependent on the chiral ligands used. acs.orgmdpi.com For example, monophosphine ligands with central chirality have demonstrated high effectiveness in the AAA of biaryl linear substrates with this compound as the nucleophile. mdpi.com The choice of palladium precursor and the palladium-to-ligand ratio are critical for achieving high yields and enantiomeric excess. mdpi.com Interestingly, the use of different nucleophiles, such as dimethyl malonate versus this compound, can lead to products with opposite configurations, highlighting the subtle electronic and steric interactions at play. acs.org
Indium(III) catalysts have also emerged as effective promoters for the addition of diethyl acetamidomalonate to terminal alkynes. researchgate.net This indium(III)-catalyzed Markovnikov addition provides a practical route to β-branched α-amino acids. researchgate.net Trivalent indium ions are less toxic than many other common metal ions, making them a more environmentally benign option. researchgate.net
Furthermore, the use of chiral phosphine (B1218219) ligands in palladium-catalyzed reactions continues to be an active area of research. mdpi.com The fine-tuning of reaction conditions, including the nature of the substrate, nucleophile, solvent, and catalytic precursor, is essential for optimizing the performance of these catalytic systems. mdpi.com
| Catalyst System | Reaction Type | Key Advantage |
| Palladium with Chiral Phosphine Ligands | Asymmetric Allylic Alkylation. acs.orgmdpi.com | High enantioselectivity in C-C and C-X bond formation. acs.orgmdpi.com |
| Indium(III) Halides | Markovnikov addition to alkynes. researchgate.net | Efficient synthesis of β-branched α-amino acids with a less toxic metal. researchgate.net |
| Copper(I) Chloride with Biquinoline Ligand | Oxidative Amination. google.com | High yield and purity in a single-step, sustainable synthesis. google.com |
Application in the Synthesis of Complex Bioactive Molecules
This compound is a cornerstone in the synthesis of a wide array of bioactive molecules, particularly natural and unnatural α-amino acids. wikipedia.orgrsc.orgucalgary.ca These amino acids are crucial building blocks for pharmaceuticals, peptides, and complex natural products. researchgate.net
The classical malonic ester synthesis using diethyl acetamidomalonate involves deprotonation, alkylation with an alkyl halide, followed by hydrolysis and decarboxylation to yield racemic α-amino acids. wikipedia.orgucalgary.ca This method has been successfully applied to synthesize amino acids like phenylalanine and the oxidation-sensitive tryptophan. wikipedia.org
The synthesis of non-proteinogenic, or unnatural, amino acids (UAAs) is a significant area of application. researchgate.netrsc.org UAAs are incorporated into proteins to enhance their stability and function, and are key components in drug discovery. rsc.orgnih.gov For example, a microwave-assisted method allows for the rapid synthesis of racemic UAAs with a wide tolerance for different functional groups, using diethyl acetamidomalonate as a precursor. nih.gov
This compound is also instrumental in the synthesis of pharmacologically active compounds like fingolimod, an immunosuppressant for multiple sclerosis. wikipedia.org The synthesis involves the alkylation of diethyl acetamidomalonate as a key step. wikipedia.org Furthermore, it is used in the synthesis of β-(3-pyridyl)-DL-alanine and β-(3-benzo[b]thienyl)-DL-alanine through condensation with the corresponding arylmethyl halides. nih.gov
Recent developments include the transition metal-free arylation of diethyl acetamidomalonate with diaryliodonium salts to produce racemic α-arylglycines. acs.orgacs.org This method is scalable and tolerates a variety of functional groups, providing a straightforward route to complex α-arylglycines that are otherwise challenging to synthesize. acs.org
| Bioactive Molecule Class | Synthetic Strategy | Significance |
| α-Amino Acids (natural and unnatural) | Malonic ester synthesis, alkylation, hydrolysis, decarboxylation. wikipedia.orgucalgary.ca | Fundamental building blocks for pharmaceuticals and peptides. researchgate.net |
| Fingolimod | Alkylation of diethyl acetamidomalonate. wikipedia.org | Treatment for multiple sclerosis. wikipedia.org |
| α-Arylglycines | Transition metal-free arylation with diaryliodonium salts. acs.orgacs.org | Access to complex amino acids for drug development. acs.org |
| Constrained Amino Acid Derivatives | N-alkylation followed by ring-closing metathesis. researchgate.net | Creation of conformationally restricted peptide mimetics. researchgate.net |
Investigation of Advanced Materials Science Applications
While the primary applications of this compound have been in organic and medicinal chemistry, its potential in materials science is an emerging field of interest. The versatility of this compound as a building block allows for its incorporation into various polymeric and composite materials. novapublishers.comthe-innovation.org
One notable application is its use as a biocompatible crosslinker in polyvinyl alcohol (PVA) hydrogels. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them suitable for various biomedical applications, including tissue engineering and drug delivery. The use of a this compound-derived crosslinker can impart specific properties to the hydrogel, such as biodegradability and controlled release of encapsulated therapeutic agents.
The synthesis of novel polymers and functional materials is another promising avenue. The ability to introduce amino acid functionalities into a polymer backbone can lead to materials with unique properties, such as chirality, biocompatibility, and the ability to participate in specific biological interactions. Research in this area is still in its early stages, but the potential for creating advanced materials for applications in optoelectronics, sensors, and biomedicine is significant. novapublishers.com For instance, the incorporation of amino acid derivatives can influence the molecular arrangement and self-assembly of polymers, leading to the formation of structured nanomaterials like helical nanofibers. novapublishers.com
The development of new materials often relies on the precise control of molecular structure, a principle well-established in the synthetic chemistry of this compound. As materials science becomes increasingly interdisciplinary, the transfer of knowledge from organic synthesis to the design of advanced materials is expected to accelerate. the-innovation.org
Q & A
Q. What are the standard synthetic routes for preparing dimethyl acetamidomalonate, and what factors influence yield optimization?
this compound is typically synthesized via alkylation or reduction pathways. A classic method involves reducing diethyl oximinomalonate with zinc in acetic anhydride to yield diethyl acetamidomalonate, which can be transesterified to the dimethyl derivative . Alternative routes include reacting diethyl malonate with sodium nitrite and acetic acid, followed by reduction . Key factors affecting yield include reaction temperature (optimized at 160°C for transesterification), catalyst choice (e.g., Ti(OBu)₄ for transesterification ), and stoichiometric ratios of reagents (e.g., 1:1 molar ratio of diethyl acetamidomalonate to hexylene glycol) .
Q. How does the choice of alkylation agent affect the stereochemical outcome in α-amino acid synthesis using this compound?
Alkylation agents like α-bromoacetophenone or α-chlorocetophenone enable stereocontrolled synthesis of α-amino acids. For example, reaction with α-bromoacetophenone under basic conditions generates intermediates that, upon acid hydrolysis and enzymatic resolution (e.g., carboxypeptidase A), yield enantiomerically pure α-benzoyl-L/D-alanine . The steric and electronic properties of the alkylation agent influence regioselectivity and subsequent resolution efficiency .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound derivatives?
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical. For example, HRMS can confirm isotopic labeling in deuterated derivatives , while tandem MS (MS/MS) distinguishes fragmentation patterns of intermediates (e.g., m/z 176.1 for diethyl acetamidomalonate vs. m/z 158.1 for meprobamate) . Infrared (IR) spectroscopy is also used to monitor functional groups during synthesis .
Q. What are the common side reactions encountered in alkylation processes using this compound, and how can they be mitigated?
Decarboxylation is a major side reaction, particularly in polar solvents like H₂O-Me₂SO. Substrates with electron-withdrawing groups (e.g., aryl malonates) are more prone to this . Mitigation strategies include using aprotic solvents, controlling reaction temperature, and avoiding prolonged heating. Steric hindrance from substituents (e.g., isopropyl groups) can also reduce decarboxylation .
Advanced Research Questions
Q. How can researchers address discrepancies in reported thermodynamic properties (e.g., phase transition temperatures) when designing reactions involving this compound?
Thermodynamic inconsistencies may arise from impurities or measurement conditions. For instance, diethyl acetamidomalonate exhibits a solid-liquid phase transition at 368.72 K with 93.0 J·K⁻¹·mol⁻¹ entropy change . To ensure reproducibility, researchers should verify purity via calorimetry (e.g., mole fraction purity ≥0.9997 ) and standardize measurement protocols (e.g., adiabatic calorimetry in 78–395 K range) .
Q. What strategies are effective in minimizing racemization during enzymatic resolution of intermediates derived from this compound?
Racemization can occur during hydrolysis or enzymatic steps. Using enantioselective enzymes (e.g., carboxypeptidase A) and optimizing pH/temperature conditions are critical . For example, enzymatic digestion at neutral pH and 37°C yields >95% enantiomeric excess (e.e.) for α-benzoyl-L-alanine . Additionally, avoiding strong acids during hydrolysis preserves stereochemical integrity .
Q. How do solvent polarity and catalyst selection influence the rate of Michael addition reactions involving this compound?
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in Michael additions. Catalysts like chiral crown ethers (e.g., methyl 4,6-di-O-ethyl-α-D-glucopyranoside-based azacrowns) improve stereoselectivity and reaction rates . For instance, β-nitrostyrene reacts with this compound 30% faster in the presence of glucopyranoside catalysts due to transition-state stabilization .
Q. In isotopic labeling studies, what precautions are necessary when using this compound to synthesize deuterated amino acids?
Deuterated intermediates (e.g., S-benzyl-[α-²H₁]cysteine) require strict anhydrous conditions to prevent proton exchange . Sodium diethyl acetamidomalonate must be reacted with deuterated reagents (e.g., DCl in D₂O) to retain isotopic labels . Post-synthesis, LC-MS with isotope-selective detection ensures minimal contamination .
Methodological Considerations
Q. How can researchers evaluate competing synthetic routes for this compound derivatives?
Comparative studies should assess yield, scalability, and enantioselectivity. For example, reduction with Raney nickel (81–100% yield ) is preferable to zinc-acetic acid routes for large-scale synthesis due to fewer byproducts. Transesterification efficiency can be quantified via GC or HPLC .
Q. What experimental design principles apply when studying the thermodynamic stability of this compound?
Adiabatic calorimetry is essential for measuring heat capacity (Cₚ) and phase transitions . Data should be fit to polynomial equations (e.g., Cₚ = a + bT + cT²) across temperature ranges (78–395 K) . Purity validation via DSC ensures accurate thermodynamic function calculations (ΔH, ΔS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
